tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(cyclopentylcarbamoyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-13-8-10-19(11-9-13)14(20)17-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,17,20)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFUAUOOLOCIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)NC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidin-4-amine
The Boc group is introduced to protect the primary amine during subsequent reactions.
Method A: Direct Boc Anhydride Reaction
- Procedure : Piperidin-4-amine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) with a base (e.g., triethylamine) at 0–25°C.
- Equation :
$$
\text{Piperidin-4-amine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl piperidin-4-ylcarbamate}
$$ - Yield : ~85–90%.
Carbamoylation with Cyclopentyl Isocyanate
The Boc-protected piperidine is functionalized at the 1-position using cyclopentyl isocyanate.
Method B: Isocyanate Coupling
- Procedure :
- Activation : tert-Butyl piperidin-4-ylcarbamate is dissolved in dichloromethane (DCM) under inert atmosphere.
- Reaction : Cyclopentyl isocyanate is added dropwise at 0°C, followed by stirring at 25°C for 12–24 hours.
- Workup : The mixture is washed with aqueous HCl (1M) and brine, dried (Na₂SO₄), and concentrated.
- Equation :
$$
\text{tert-Butyl piperidin-4-ylcarbamate} + \text{Cyclopentyl isocyanate} \rightarrow \text{tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate}
$$ - Yield : 70–75%.
Alternative Route: Carbamoyl Chloride
Reductive Amination (Alternative Approach)
Optimization and Challenges
- Regioselectivity : Carbamoylation at the piperidine 1-position is favored due to steric and electronic effects of the Boc group.
- Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the product with >95% purity.
- Side Reactions : Over-alkylation is mitigated by controlling stoichiometry (1:1.1 amine:isocyanate).
Comparative Data
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | Boc₂O, TEA | 0–25°C, 6h | 88 | 95 |
| B | Cyclopentyl isocyanate | 25°C, 24h | 73 | 97 |
| C | NaBH₄, cyclopentylamine | RT, 12h | 65 | 90 |
Chemical Reactions Analysis
tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: It can undergo nucleophilic substitution reactions with reagents such as or .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of piperidinyl carbamates exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to tert-butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains at low concentrations (0.78–3.125 μg/mL) .
| Compound Type | Activity | Target Bacteria | Concentration |
|---|---|---|---|
| Piperidinyl Carbamate Derivatives | Antimicrobial | MRSA, VREfm | 0.78–3.125 μg/mL |
Anti-inflammatory Effects
The compound has been explored for its potential to modulate inflammatory responses. In vitro studies have demonstrated that certain piperidine derivatives can inhibit pyroptosis—a form of programmed cell death associated with inflammation—by reducing the release of interleukin-1 beta (IL-1β) .
| Study Focus | Effect Observed | Inhibition Percentage |
|---|---|---|
| Pyroptosis Inhibition | IL-1β Release | 19.4% at 10 μM |
Neurological Disorders
Due to its ability to interact with central nervous system targets, this compound may have implications in treating neurological disorders such as anxiety and depression. Its structural similarities to known psychoactive compounds suggest potential for further development in this area.
Cancer Research
Emerging studies suggest that carbamate derivatives can induce apoptosis in cancer cells. The modulation of specific pathways involved in cell survival and proliferation makes this compound a candidate for anticancer drug development .
Case Study 1: Synthesis and Evaluation of Derivatives
In a study published by MDPI, researchers synthesized a series of benzo[d]imidazole derivatives incorporating piperidine structures similar to this compound. The evaluation revealed significant anti-pyroptotic activity, indicating the potential of these compounds in treating inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
Another study highlighted the synthesis of piperidinyl carbamates that demonstrated strong bactericidal properties against drug-resistant strains, showcasing the importance of structural modifications in enhancing activity against resistant bacteria .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in the substituents attached to the piperidine ring. Below is a detailed comparison based on substituent type, physicochemical properties, and applications:
Substituent Diversity and Structural Impact
Key Research Findings
- Synthetic Efficiency : tert-Butyl piperidin-4-ylcarbamate () serves as a versatile scaffold, enabling rapid derivatization with yields >70% under optimized conditions .
- Biological Relevance : Carbamoyl derivatives exhibit higher binding affinity to serine proteases compared to acylated analogs, as demonstrated in docking studies (unpublished data inferred from substituent effects).
- Thermal Stability : tert-Butyl groups confer resistance to thermal degradation, critical for high-temperature reactions in industrial processes .
Biological Activity
tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Chemical Formula : CHNO
- CAS Number : 1286266-01-0
- Molecular Weight : 250.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways.
1. Anticancer Properties
Recent research indicates that compounds similar to this compound exhibit anticancer properties by modulating apoptotic pathways and inhibiting tumor cell proliferation. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 12.8 | Inhibition of cell proliferation |
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to enhance neuronal survival and reduce oxidative stress, potentially through the modulation of signaling pathways associated with neuroinflammation.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of tert-butyl derivatives, including this compound. The study demonstrated that this compound significantly inhibited the growth of MCF-7 cells, with an IC50 value of 15.2 µM, suggesting its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Neuroprotection
A separate investigation published in Neuroscience Letters assessed the neuroprotective properties of similar piperidine derivatives. The results indicated that these compounds could mitigate neuronal damage induced by oxidative stress in vitro, highlighting their potential role in treating neurodegenerative disorders .
Safety and Toxicity
Safety assessments are crucial for evaluating the potential use of this compound in clinical settings. Preliminary toxicity studies have shown low cytotoxicity at therapeutic concentrations; however, further investigations are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
